ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate

Organic Synthesis Benzimidazole Derivatization N1-Functionalization

Ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate (CAS 1190919-79-9) is a synthetic organic compound with molecular formula C19H18N2O2 and molecular weight 306.36 g/mol, classified within the 2-styrylbenzimidazole family. The compound features a benzimidazole core fused at the N1 position with an ethyl acetate moiety, while the C2 position bears a styryl (2-phenylethenyl) substituent in the E-configuration.

Molecular Formula C19H18N2O2
Molecular Weight 306.365
CAS No. 1190919-79-9
Cat. No. B2736079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate
CAS1190919-79-9
Molecular FormulaC19H18N2O2
Molecular Weight306.365
Structural Identifiers
SMILESCCOC(=O)CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3
InChIInChI=1S/C19H18N2O2/c1-2-23-19(22)14-21-17-11-7-6-10-16(17)20-18(21)13-12-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3/b13-12+
InChIKeyFGFBIZHOWRUWAI-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate (CAS 1190919-79-9) for Research Procurement: Structural and Pharmacophoric Overview


Ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate (CAS 1190919-79-9) is a synthetic organic compound with molecular formula C19H18N2O2 and molecular weight 306.36 g/mol, classified within the 2-styrylbenzimidazole family . The compound features a benzimidazole core fused at the N1 position with an ethyl acetate moiety, while the C2 position bears a styryl (2-phenylethenyl) substituent in the E-configuration . This structural architecture combines three pharmacophorically relevant elements: (1) the benzimidazole scaffold widely recognized for diverse biological activities including antimicrobial, antiviral, and anticancer properties [1]; (2) the styryl moiety conferring π-conjugated character essential for photophysical applications; and (3) the ethyl acetate side chain enabling further derivatization via hydrolysis to the corresponding carboxylic acid or conversion to hydrazides. Commercial availability from specialized chemical suppliers with documented purity specifications of ≥95% supports its procurement for research applications .

Why In-Class 2-Styrylbenzimidazole Analogs Cannot Substitute for ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate in Research Applications


Generic substitution among 2-styrylbenzimidazole derivatives is scientifically unsound due to the pronounced structure-activity and structure-property divergence imposed by N1-substitution patterns. Systematic SAR studies of 2-styrylbenzimidazoles demonstrate that antiviral activity varies dramatically depending on N1 substituent identity: within a panel of structurally related analogs, EC50 values against BVDV ranged from 1.7 μM to >100 μM solely attributable to N1-modification [1]. The presence of the ethyl acetate moiety at N1 in the target compound confers distinct physicochemical properties absent in unsubstituted 2-styryl-1H-benzimidazole, including enhanced solubility characteristics, crystallinity enabling X-ray structural determination, and a reactive ester handle for hydrazinolysis or amidation chemistry that is unavailable in N1-hydrogen or N1-alkyl analogs [2]. Furthermore, photophysical studies on push-pull styryl-benzimidazole systems reveal that substitution patterns on the benzimidazole nitrogen dramatically modulate intramolecular charge transfer efficiency, absorption/emission maxima, and trans→cis photoisomerization quantum yields [3]. Consequently, experimental data obtained with one 2-styrylbenzimidazole derivative cannot be extrapolated to another without introducing uncontrolled variables.

Quantitative Differentiation Evidence for ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate Relative to Closest Analogs


Synthetic Accessibility via Nucleophilic Substitution: Quantitative Yield Comparison of N1-Ethyl Acetate vs. N1-Unsubstituted Benzimidazole Derivatives

The N1-ethyl acetate functionality in the target compound is introduced via nucleophilic substitution of 2-substituted-1H-benzimidazole with ethyl chloroacetate. Literature data for the parent N1-unsubstituted benzimidazole reaction under identical conditions (DMF, anhydrous K2CO3, room temperature) demonstrates an isolated yield of approximately 74% for ethyl (1H-benzimidazol-1-yl)acetate formation [1]. While the 2-styryl substituent in the target compound introduces steric and electronic modulation of the N1 nucleophilicity, the methodology has been validated across a range of 2-substituted benzimidazoles with yields typically ranging from 70-85%, establishing reliable synthetic accessibility for scale-up applications [1]. In contrast, alternative N1-modifications such as direct alkylation with bulkier electrophiles or requiring harsher conditions show substantially reduced efficiency, with yields dropping below 50% for certain branched alkyl halides [2].

Organic Synthesis Benzimidazole Derivatization N1-Functionalization Ester Chemistry

Antiviral Activity Differentiation: 2-Styrylbenzimidazole Scaffold as Anti-Flaviviridae Lead Template

The 2-styrylbenzimidazole core present in the target compound has been systematically evaluated for antiviral activity against Flaviviridae family viruses in cell-based assays. Within a series of N1-substituted 2-styrylbenzimidazoles, compound 17 exhibited EC50 = 1.7 μM against BVDV (representative Pestivirus), representing the most potent anti-BVDV activity in the series [1]. Compound 18 and 21 demonstrated anti-CVB-2 activity with EC50 values of 7-8 μM, while compound 30 showed anti-RSV activity with EC50 = 1 μM [1]. Critically, the antiviral activity profile shows strong N1-substituent dependence: EC50 values varied from 1.7 μM to >100 μM across the analog panel, with compounds bearing N1-alkyl or N1-benzyl substituents displaying divergent potency and selectivity patterns [1]. The ethyl acetate moiety at N1 (present in target compound) positions it within the N1-substituted subclass demonstrated to possess antiviral potential, distinguishing it from N1-unsubstituted 2-styrylbenzimidazole analogs which were not reported in this study to exhibit the same activity range.

Antiviral Research Flaviviridae BVDV Lead Optimization

Photophysical Characterization: Intramolecular Charge Transfer and Two-Component Fluorescence Lifetime of Styryl-Benzimidazole Chromophores

The styryl-benzimidazole framework exhibits well-characterized push-pull photophysical behavior arising from intramolecular charge transfer (ICT) between the electron-rich styryl donor and benzimidazole acceptor moieties. Comprehensive spectroscopic studies on structurally related 1,3-dimethyl-2-aminostyrylbenzimidazolium dyes reveal that electronic absorption and fluorescence band positions are modulated by both substituent electronic character and solvent polarity [1]. The fluorescence decay consistently exhibits two lifetimes—a short component (τ₁ ~0.1-0.5 ns) attributed to emission from the locally excited (LE) state and a longer component (τ₂ ~1-3 ns) associated with the ICT state [1]. Photochemical trans→cis isomerization occurs from the first excited singlet state of the trans isomer, with the electron-donating character of the styrene substituent critically influencing isomerization efficiency [1]. While the target compound bears an ethyl acetate substituent at N1 rather than the dimethylamino groups in the studied dyes, its styryl-benzimidazole core retains the essential π-conjugated D-π-A architecture prerequisite for ICT emission and photoisomerization behavior [2].

Photophysics Fluorescence Spectroscopy Intramolecular Charge Transfer Photoisomerization

Colorimetric Chemosensing Capability of Styryl-Benzimidazole Conjugates: Selective Anion Recognition

Styryl-benzimidazole derivatives have been validated as colorimetric chemosensors for selective anion detection. A benzimidazole styryl-based receptor demonstrated selective colorimetric response toward HSO4⁻ ion in the presence of multiple competing anions [1]. The styryl-benzimidazole π-conjugated system enables visible color changes upon analyte binding due to modulation of the intramolecular charge transfer absorption band. The ethyl acetate moiety in the target compound provides a modifiable ester handle that could be exploited for conjugation to recognition elements or surface immobilization, while preserving the styryl-benzimidazole chromophoric core responsible for the sensing response [1].

Chemical Sensing Colorimetric Detection Anion Recognition HSO4⁻ Sensor

Crystallographic Structural Characterization: Solid-State Conformation of Ethyl (E)-1-(2-styryl-1H-benzimidazol-1-yl)acetate

The title compound, ethyl (E)-1-(2-styryl-1H-benzimidazol-1-yl)acetate, has been characterized by single-crystal X-ray diffraction [1]. The dihedral angle between the benzimidazole ring system and the phenyl ring of the styryl moiety is 18.18(17)°, indicating near co-planarity of the π-conjugated system essential for efficient electronic communication between the benzimidazole and styryl groups [1]. This small dihedral angle supports effective intramolecular charge transfer and photophysical properties discussed in the preceding evidence item. The crystallographic data provide definitive structural confirmation of the E-configuration of the styryl double bond and the precise three-dimensional geometry, which are critical for computational docking studies and structure-based drug design [1]. In contrast, many related styryl-benzimidazole analogs without the ethyl acetate N1-substituent lack published crystallographic coordinates, limiting their utility in structure-guided optimization workflows.

X-ray Crystallography Structural Biology Molecular Conformation Solid-State Chemistry

N1-Ethyl Acetate as a Versatile Synthetic Handle: Hydrazinolysis to Acetohydrazide Derivatives

The ethyl acetate moiety at N1 in the target compound serves as a strategic synthetic handle enabling quantitative conversion to the corresponding acetohydrazide via treatment with hydrazine hydrate [1]. This transformation, demonstrated across a series of ethyl (2-substituted-1H-benzimidazol-1-yl) acetates, yields 2-(2-substituted-1H-benzimidazol-1-yl) acetohydrazide intermediates that can be further elaborated with carboxylic acids in the presence of phosphoryl chloride to afford diverse acyl hydrazone derivatives [1]. The ester-to-hydrazide conversion proceeds with high fidelity and represents a key diversification pathway unavailable in N1-unsubstituted 2-styrylbenzimidazole or N1-alkyl (non-ester) analogs, which lack this reactive handle [2].

Synthetic Methodology Hydrazide Chemistry Derivatization Medicinal Chemistry

Priority Research Application Scenarios for ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate Based on Quantified Differentiation Evidence


Antiviral Lead Optimization: 2-Styrylbenzimidazole Scaffold Derivatization for Flaviviridae Targeting

The target compound provides direct access to the validated 2-styrylbenzimidazole antiviral scaffold with demonstrated activity against BVDV (EC50 = 1.7 μM for optimized analogs) and RSV (EC50 = 1 μM) [1]. The N1-ethyl acetate moiety enables facile hydrazinolysis to the acetohydrazide intermediate, which can be elaborated with diverse carboxylic acids to generate focused libraries of acyl hydrazone derivatives [2]. This synthetic advantage—the ability to diversify from a single procurement in two steps—distinguishes the target compound from N1-unsubstituted 2-styrylbenzimidazole, which would require additional protection/deprotection sequences for equivalent functionalization.

Photophysical Probe Development: Intramolecular Charge Transfer Fluorophores

The styryl-benzimidazole core provides a push-pull D-π-A architecture with characterized dual-lifetime fluorescence (τ₁ ~0.1-0.5 ns LE state; τ₂ ~1-3 ns ICT state) and solvent-polarity-dependent emission [1]. The ethyl acetate N1-substituent confers solubility advantages over unsubstituted analogs while maintaining the π-conjugated pathway. The near-coplanar conformation (dihedral angle 18.18°) established by X-ray crystallography supports efficient ICT, making this compound suitable for developing environment-sensitive fluorescent probes where quantifiable lifetime changes report on molecular microenvironment [2].

Chemical Sensor Platform: Colorimetric Anion Detection Systems

The styryl-benzimidazole chromophore enables naked-eye detectable colorimetric responses to specific analytes, with demonstrated selectivity for HSO4⁻ over a panel of competing anions [1]. The target compound's ethyl acetate handle provides a modifiable tether for conjugation to recognition elements or surface immobilization without disrupting the styryl-benzimidazole sensing core. This positions the compound as a versatile starting material for developing customized chemosensors where the chromophoric response is preserved while the ester moiety enables tailored functionalization for specific detection applications.

Structure-Guided Drug Design: Crystallographically Validated Building Block

Unlike many 2-styrylbenzimidazole analogs that lack published structural coordinates, the target compound has been characterized by single-crystal X-ray diffraction, providing definitive atomic coordinates and confirming the E-configuration and near-coplanar geometry (dihedral angle 18.18°) [1]. This crystallographic validation enables accurate computational docking, molecular dynamics simulations, and structure-based optimization workflows that are not feasible with analogs lacking experimentally determined structures. Procurement of the crystallographically characterized compound eliminates uncertainty regarding stereochemistry and three-dimensional conformation in silico studies.

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